molecular formula C9H18ClN3 B15111025 1-Isopropyl-n-propyl-1h-pyrazol-4-amine

1-Isopropyl-n-propyl-1h-pyrazol-4-amine

Cat. No.: B15111025
M. Wt: 203.71 g/mol
InChI Key: SQWSYFPZUNNUAC-UHFFFAOYSA-N
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Description

1-Isopropyl-n-propyl-1h-pyrazol-4-amine is a chemical compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-Isopropyl-n-propyl-1h-pyrazol-4-amine typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the cyclocondensation reaction, where hydrazine derivatives react with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-Isopropyl-n-propyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.

    Cycloaddition: It can participate in cycloaddition reactions, forming larger ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-n-propyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-n-propyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

1-Isopropyl-n-propyl-1h-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

1-propan-2-yl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-5-10-9-6-11-12(7-9)8(2)3;/h6-8,10H,4-5H2,1-3H3;1H

InChI Key

SQWSYFPZUNNUAC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)C(C)C.Cl

Origin of Product

United States

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